1-benzyl-5-ethoxy-2-(ethylsulfanyl)-1H-benzimidazole
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Overview
Description
1-benzyl-5-ethoxy-2-(ethylsulfanyl)-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a benzimidazole core with benzyl, ethoxy, and ethylsulfanyl substituents, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-ethoxy-2-(ethylsulfanyl)-1H-benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Substituents: The benzyl, ethoxy, and ethylsulfanyl groups can be introduced through various substitution reactions. For example, benzylation can be achieved using benzyl chloride in the presence of a base, while ethoxylation can be performed using ethyl iodide and a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-5-ethoxy-2-(ethylsulfanyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitrobenzimidazoles, halobenzimidazoles
Scientific Research Applications
1-benzyl-5-ethoxy-2-(ethylsulfanyl)-1H-benzimidazole has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-5-ethoxy-2-(ethylsulfanyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. The substituents may enhance the compound’s binding affinity and selectivity, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-5-ethoxy-2,4-imidazolinedione
- 1-benzyl-5-methoxy-2-methyl-1H-indol-3-yl acetic acid
Uniqueness
1-benzyl-5-ethoxy-2-(ethylsulfanyl)-1H-benzimidazole is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives
Properties
Molecular Formula |
C18H20N2OS |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-benzyl-5-ethoxy-2-ethylsulfanylbenzimidazole |
InChI |
InChI=1S/C18H20N2OS/c1-3-21-15-10-11-17-16(12-15)19-18(22-4-2)20(17)13-14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3 |
InChI Key |
ZVEKYLIAAXVODI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=N2)SCC)CC3=CC=CC=C3 |
Origin of Product |
United States |
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